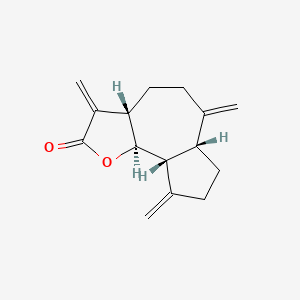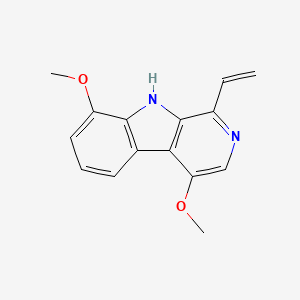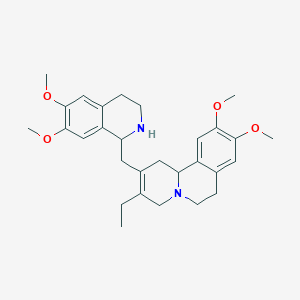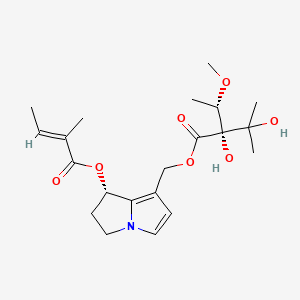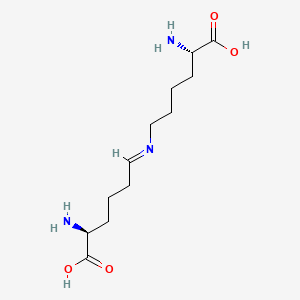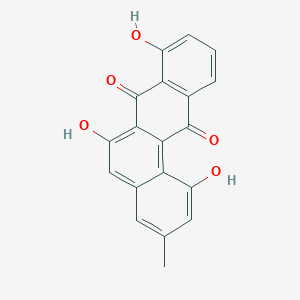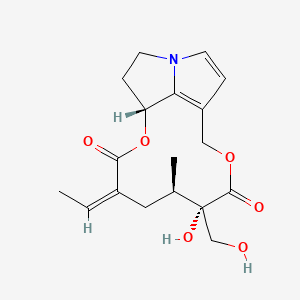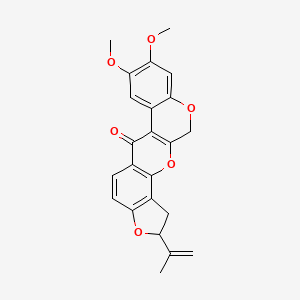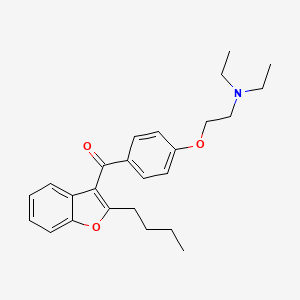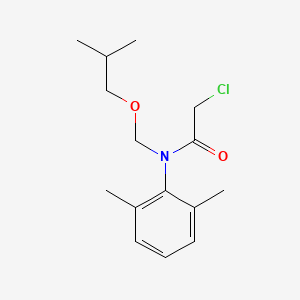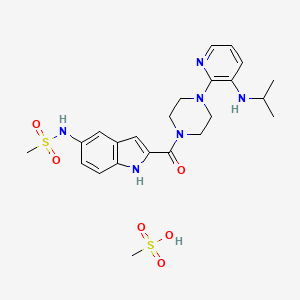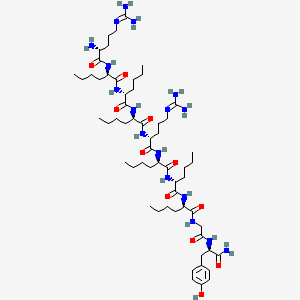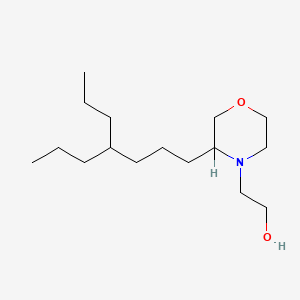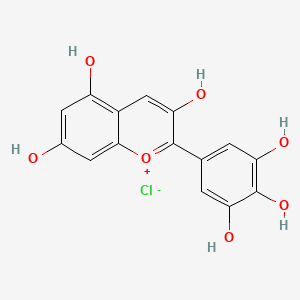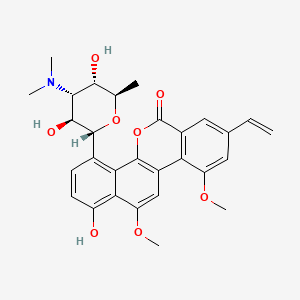
Deacetylravidomycin
Descripción general
Descripción
Deacetylravidomycin is a natural product found in Streptomyces . It has a molecular formula of C29H31NO8 . It is also known by other names such as Desacetylravidomycin and AY-26,623 . It has been found to have light-dependent antibiotic and anticancer activities .
Synthesis Analysis
The total synthesis of Deacetylravidomycin has been accomplished . The key steps include aryl C-glycosidation of the azido-bearing fucosyl acetate 2 using catalytic Sc (OTf)3, the [2+2] cycloaddition reaction of alkoxybenzyne bearing an azido sugar to ketene silyl acetal, and the ring expansion reaction of alkoxybenzocyclobutenone .
Molecular Structure Analysis
The molecular structure of Deacetylravidomycin includes a benzo[d]naphtho[1,2-b]pyran-6-one core . The structure also includes a dimethylamino group and multiple hydroxy and methoxy groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Deacetylravidomycin include aryl C-glycosidation, [2+2] cycloaddition, and ring expansion . These reactions are key to forming the complex structure of Deacetylravidomycin .
Physical And Chemical Properties Analysis
Deacetylravidomycin has a molecular weight of 521.6 g/mol . It has a complex structure with multiple functional groups, including a dimethylamino group and multiple hydroxy and methoxy groups .
Aplicaciones Científicas De Investigación
Inhibition of IL-4 Signal Transduction
- Summary of the Application : Deacetylravidomycin M, a novel compound related to Deacetylravidomycin, has been found to inhibit interleukin (IL)-4 signal transduction . IL-4 is a cytokine that plays a crucial role in regulating immune responses, and its signal transduction is involved in various immune-related diseases. Therefore, inhibitors of IL-4 signal transduction, like Deacetylravidomycin M, could have potential therapeutic applications.
- Methods of Application or Experimental Procedures : Deacetylravidomycin M was isolated from the culture broth of Streptomyces sp. WK-6326, a soil isolate . The isolation process involved solvent extraction, silica gel column chromatography, and HPLC . The compound was then tested for its ability to inhibit IL-4-induced CD23 expression in U937 cells .
- Results or Outcomes : Deacetylravidomycin M was found to inhibit IL-4-induced CD23 expression in U937 cells without any cytotoxic effect . This suggests that it could potentially be used to modulate immune responses in diseases where IL-4 signaling is implicated.
Topoisomerase II Inhibition
- Summary of the Application : O-Deacetylravidomycin is a more active and stable analogue of the ravidomycin complex produced by Streptomyces ravidus . This metabolite shows potent, light-dependent antitumor activity . It is thought to act as a topoisomerase II inhibitor , which could make it a potential candidate for cancer treatment.
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources. However, the fact that O-Deacetylravidomycin is thought to act as a topoisomerase II inhibitor suggests that it could potentially be effective in treating certain types of cancer .
Antibiotic
- Summary of the Application : Deacetylravidomycin N-oxide is a new antibiotic . Antibiotics are used to treat bacterial infections, so this compound could potentially be used in the treatment of various diseases caused by bacteria.
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources. However, the fact that Deacetylravidomycin N-oxide is described as a new antibiotic suggests that it has shown some efficacy against certain bacterial strains .
Direcciones Futuras
The future directions for research on Deacetylravidomycin could include further investigation into its mechanism of action, particularly its light-dependent antibiotic and anticancer activities . Additionally, research could focus on optimizing its synthesis and exploring its potential therapeutic applications.
Propiedades
IUPAC Name |
4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXCTIMNNKVMJM-JSPLCZCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008241 | |
| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetylravidomycin | |
CAS RN |
88580-27-2 | |
| Record name | Desacetylravidomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



